Leuprolide acetate
Overview
Description
Leuprolide acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). It is widely used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as conditions like endometriosis, uterine fibroids, and central precocious puberty . By acting as a GnRH receptor agonist, this compound effectively reduces the secretion of gonadotropins, leading to decreased levels of sex hormones such as testosterone and estradiol .
Mechanism of Action
Target of Action
Leuprolide acetate, also known as Leuprorelin acetate, is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH) . The primary target of Leuprolide is the GnRH receptor (GnRHR) . This receptor plays a crucial role in the regulation of both gonadotropin hormone and sex steroid levels .
Mode of Action
This compound acts as a GnRH receptor superagonist . Initially, it binds to the GnRH receptor and stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . With continuous administration, this compound leads to downregulation of these hormones . This is due to the desensitization of the GnRH receptors, which results in a significant decrease in sex steroid levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal (HPG) axis . By acting as a GnRH receptor superagonist, this compound disrupts the normal pulsatile release of gonadotropins (LH and FSH), leading to an initial surge followed by a significant decrease in their levels . This, in turn, leads to a decrease in the production of sex steroids such as testosterone and estradiol .
Pharmacokinetics
This compound has a circulating half-life of approximately three hours . It is administered via subcutaneous or intramuscular injection . The pharmacokinetic profile of Leuprolide could be well-described by a 4-step release curve . Leuprolide levels were detectable 14 days longer after injection of the test formulations as compared to the reference products .
Result of Action
The primary result of this compound’s action is the significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of this compound in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formulation of this compound can affect its release and absorption . Additionally, patient-specific factors such as age, gender, and health status can also influence the drug’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Leuprolide acetate contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . As a GnRH mimic, this compound is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels .
Cellular Effects
This compound’s primary cellular effect is the significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of this compound in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .
Molecular Mechanism
This compound works by decreasing the amount of certain hormones in the body . It suppresses gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone that subsequently suppresses gonadal sex steroid production .
Temporal Effects in Laboratory Settings
In vitro release of this compound at 37 °C from formulations was sustained for up to 126 days . In the pharmacokinetic study, the plasma this compound concentration remained at approximately 0.1 ng/mL for up to 98 days .
Dosage Effects in Animal Models
This compound has been used extensively in exotic and avian species . In exotic animal practice, this compound is primarily used to manage adrenal gland disease in ferrets and excessive egg laying in psittacines .
Metabolic Pathways
This compound is a synthetic analogue of GnRH and its metabolic pathways involve the suppression of gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone .
Subcellular Localization
As a synthetic analogue of GnRH, it is expected to interact with GnRH receptors which are typically located on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leuprolide acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale SPPS. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Leuprolide acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine and arginine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine residues.
Substitution: Modified peptide chains with altered side chains.
Scientific Research Applications
Leuprolide acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its effects on hormone regulation and receptor interactions.
Medicine: Extensively used in clinical research for treating hormone-responsive cancers and other hormonal disorders.
Industry: Utilized in the development of sustained-release formulations and drug delivery systems
Comparison with Similar Compounds
Leuprolide acetate is often compared with other GnRH analogs such as:
Goserelin: Another GnRH agonist used for similar indications but with different administration routes and dosing schedules.
Triptorelin: Similar in function but may have different pharmacokinetic properties.
Nafarelin: Used primarily for endometriosis and central precocious puberty, with a nasal spray administration route.
Uniqueness: this compound is unique in its widespread use and availability in various formulations, including depot injections that provide sustained release over several months .
Properties
CAS No. |
74381-53-6 |
---|---|
Molecular Formula |
C61H88N16O14 |
Molecular Weight |
1269.4 g/mol |
IUPAC Name |
acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40?,41?,42-,43+,44-,45+,46+,47+,48-;/m1./s1 |
InChI Key |
RGLRXNKKBLIBQS-LSTPZILBSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Isomeric SMILES |
CCNC(=O)[C@H]1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Appearance |
Solid powder |
Key on ui application |
As a LH-RH (GnRH) analog, leuprolide may be used in the treatment of hormone-responsive cancers such as prostate cancer or breast cancer, estrogen-dependent conditions (such as endometriosis or uterine fibroids), to treat precocious puberty, and to control ovarian stimulation in In Vitro Fertilization (IVF). |
boiling_point |
1720.5ºC at 760 mmHg |
Color/Form |
Fluffy solid |
melting_point |
150-155ºC |
Key on ui other cas no. |
74381-53-6 53714-56-0 |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
53714-56-0 (Parent) |
sequence |
Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
source |
Synthetic |
Synonyms |
A 43818 A-43818 A43818 Acetate, Leuprolide Enantone Leuprolide Leuprolide Acetate Leuprolide Monoacetate Leuprolide, (DL-Leu)-Isomer Leuprolide, (L-Leu)-Isomer Leuprorelin Lupron Monoacetate, Leuprolide TAP 144 TAP-144 TAP144 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of leuprolide acetate?
A1: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound. For precise information, please refer to reputable chemical databases or the manufacturer's documentation.
Q2: Is there any information available on the spectroscopic data of this compound within the provided research?
A2: The provided research articles do not delve into the spectroscopic characterization of this compound. To access such data, consult relevant spectroscopic databases or publications focused on the compound's analytical chemistry.
Q3: How does the manufacturing process influence the properties of this compound microspheres?
A3: Research indicates that manufacturing parameters significantly affect the characteristics of this compound microspheres, such as particle size, porosity, and drug release profiles. [] For instance, the addition of salts during the solvent extraction process can alter the microsphere's porosity and particle size, impacting its burst release percentage. []
Q4: How is this compound administered, and what is its typical duration of action?
A4: this compound is available in various formulations, including short-acting daily injections and long-acting depot injections administered intramuscularly. [, ] Depot formulations, such as the 3-month and 6-month formulations, provide sustained release, reducing the frequency of injections. [, ]
Q5: What are the common clinical applications of this compound?
A5: this compound is widely used in treating conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. [] It is also employed in assisted reproductive technologies like in vitro fertilization. [, ]
Q6: Are there any reports of serious adverse reactions to this compound?
A6: While generally considered safe, rare cases of anaphylaxis following this compound depot injections have been reported in humans and animals. [, ]
Q7: Are there any ongoing efforts to improve the delivery of this compound?
A7: Research is continually exploring novel drug delivery systems for this compound, aiming to improve patient compliance and reduce side effects. One area of focus is the development of biodegradable microspheres for sustained drug release, potentially enabling less frequent dosing and improved efficacy. [, ]
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